N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA
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Overview
Description
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a furan ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be done using thionyl chloride or phosphorus pentachloride.
Attachment of the furan ring: This step involves a coupling reaction between the chlorinated pyrazole and a furan derivative.
Formation of the carbamothioyl group: This can be achieved by reacting the intermediate with thiocarbamoyl chloride and an iodinated aromatic amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole or furan rings.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes due to its unique structural features.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA involves its interaction with specific molecular targets. The pyrazole and furan rings can interact with enzyme active sites, inhibiting their function. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Pathways involved include the inhibition of key metabolic enzymes and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and biological activities.
Hydrazine-coupled pyrazole derivatives: Exhibits antileishmanial and antimalarial activities.
Uniqueness
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA is unique due to its combination of a pyrazole ring, a furan ring, and a carbamothioyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
Molecular Formula |
C16H12ClIN4O2S |
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Molecular Weight |
486.7g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(2-iodophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12ClIN4O2S/c17-10-7-19-22(8-10)9-11-5-6-14(24-11)15(23)21-16(25)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,20,21,23,25) |
InChI Key |
CJOMXULMVJOTPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)I |
Origin of Product |
United States |
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